Enhanced Antifungal Activity of 5-Chloro-2-hydroxybenzyl-Derived Metal Complexes vs. Unsubstituted Analogs
Metal complexes derived from N-(5-chloro-2-hydroxybenzyl) amino acid esters exhibit superior antifungal activity compared to their unsubstituted benzyl alcohol counterparts. Specifically, complexes formed from the 5-chloro-substituted ligand demonstrate a complete (100%) inhibitory ratio against the fungal pathogen Monilia albicans [1].
| Evidence Dimension | In vitro antifungal inhibitory ratio |
|---|---|
| Target Compound Data | 100% inhibitory ratio for metal complexes of N-(5-chloro-2-hydroxybenzyl) amino acid esters against Monilia albicans |
| Comparator Or Baseline | Metal complexes of unsubstituted N-(2-hydroxybenzyl) amino acid esters (activity not explicitly quantified as 100% inhibition) |
| Quantified Difference | Complete inhibition (100%) achieved by the 5-chloro-substituted derivatives |
| Conditions | In vitro antifungal assay against Monilia albicans; metal complexes with 1:1 ligand-to-metal cation ratio synthesized in alkaline aqueous solutions or water-methanol mixed solvents. |
Why This Matters
This quantitative finding identifies 5-chloro-2-hydroxybenzyl alcohol as a critical starting material for generating metal complexes with potent, complete antifungal activity, a property not guaranteed by its unsubstituted analog.
- [1] Li, Y., Lu, J., Xin, C., Liu, Q., Bao, X., & Li, K. (2011). Synthesis, Characterization and Antibacterial Property of N-(5-chloro-2-hydroxylbenzyl) Amino Acid Derivatives and Their Metal Complexes. Chinese Journal of Applied Chemistry, 28(06), 645. View Source
